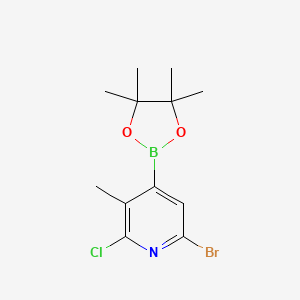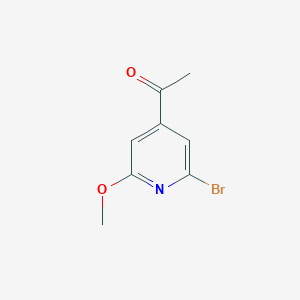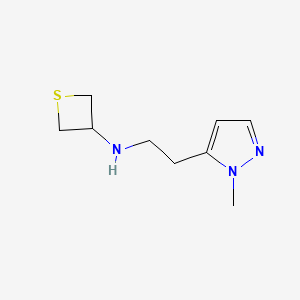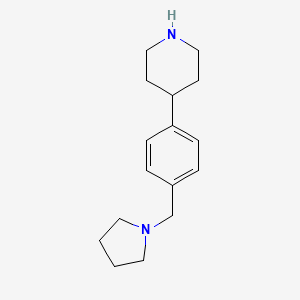
5-Methylpyrimidine-4-carbonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methylpyrimidine-4-carbonyl chloride: is an organic compound that belongs to the class of pyrimidines, which are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by a methyl group at the 5-position and a carbonyl chloride group at the 4-position of the pyrimidine ring. It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylpyrimidine-4-carbonyl chloride typically involves the chlorination of 5-Methylpyrimidine-4-carboxylic acid. The reaction is carried out using thionyl chloride (SOCl₂) or oxalyl chloride (COCl₂) as chlorinating agents. The reaction conditions usually involve refluxing the carboxylic acid with the chlorinating agent in an inert solvent such as dichloromethane or chloroform. The reaction proceeds with the formation of the corresponding acyl chloride and the release of sulfur dioxide (SO₂) or carbon monoxide (CO) as by-products.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient distillation systems to purify the product. The reaction conditions are optimized to ensure high yield and purity of the final product. Safety measures are also implemented to handle the hazardous reagents and by-products.
化学反应分析
Types of Reactions:
Substitution Reactions: 5-Methylpyrimidine-4-carbonyl chloride undergoes nucleophilic substitution reactions where the carbonyl chloride group is replaced by various nucleophiles such as amines, alcohols, and thiols. These reactions lead to the formation of amides, esters, and thioesters, respectively.
Hydrolysis: The compound can be hydrolyzed in the presence of water or aqueous base to yield 5-Methylpyrimidine-4-carboxylic acid.
Reduction: Reduction of the carbonyl chloride group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) to form the corresponding alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are used under mild to moderate conditions, often in the presence of a base like triethylamine.
Hydrolysis: Water or aqueous sodium hydroxide (NaOH) is used under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) is used in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.
Major Products Formed:
Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.
5-Methylpyrimidine-4-carboxylic acid: Formed from hydrolysis.
5-Methylpyrimidine-4-methanol: Formed from reduction.
科学研究应用
Chemistry: 5-Methylpyrimidine-4-carbonyl chloride is used as a building block in the synthesis of various heterocyclic compounds. It serves as an intermediate in the preparation of pyrimidine derivatives with potential biological activities.
Biology: The compound is used in the synthesis of nucleoside analogs, which are important in the study of DNA and RNA functions. These analogs are also used as antiviral and anticancer agents.
Medicine: In medicinal chemistry, this compound is employed in the synthesis of pharmaceutical compounds, including antiviral, antibacterial, and anticancer drugs. It is a key intermediate in the development of new therapeutic agents.
Industry: The compound is used in the agrochemical industry for the synthesis of herbicides, fungicides, and insecticides. It is also utilized in the production of dyes and pigments.
作用机制
The mechanism of action of 5-Methylpyrimidine-4-carbonyl chloride is primarily related to its reactivity as an acylating agent. The carbonyl chloride group is highly reactive towards nucleophiles, allowing the compound to form covalent bonds with various biological molecules. This reactivity is exploited in the synthesis of bioactive compounds that target specific enzymes and receptors in biological systems.
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or modify the activity of enzymes by acylating active site residues.
Receptors: It can interact with receptor proteins, altering their function and signaling pathways.
相似化合物的比较
5-Methylpyrimidine-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride group.
4-Chloropyrimidine: Lacks the methyl group at the 5-position.
5-Methyl-2,4-dichloropyrimidine: Contains an additional chlorine atom at the 2-position.
Uniqueness: 5-Methylpyrimidine-4-carbonyl chloride is unique due to the presence of both a methyl group and a carbonyl chloride group on the pyrimidine ring. This combination of functional groups imparts distinct reactivity and allows for the synthesis of a wide range of derivatives with diverse biological activities.
属性
分子式 |
C6H5ClN2O |
|---|---|
分子量 |
156.57 g/mol |
IUPAC 名称 |
5-methylpyrimidine-4-carbonyl chloride |
InChI |
InChI=1S/C6H5ClN2O/c1-4-2-8-3-9-5(4)6(7)10/h2-3H,1H3 |
InChI 键 |
PFULMPFRBGZJKD-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN=CN=C1C(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4'-(Ethoxycarbonyl)-[2,2'-bipyridine]-4-carboxylic acid](/img/structure/B12954682.png)






![5-Oxo-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B12954728.png)



